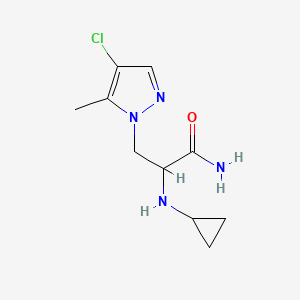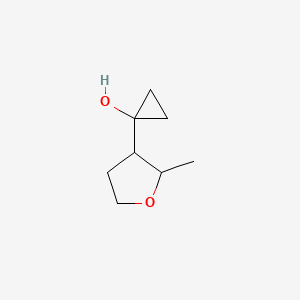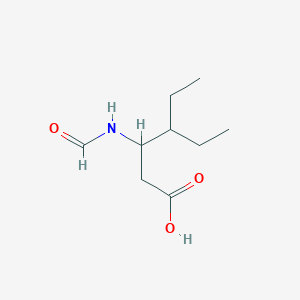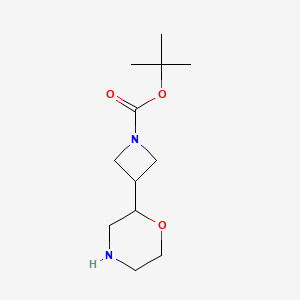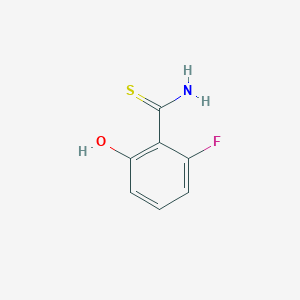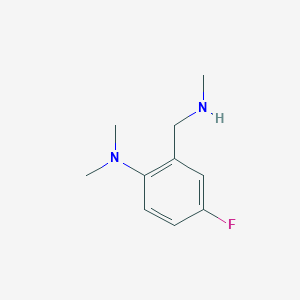
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is an organic compound with the molecular formula C10H15FN2. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position and a dimethylamino group at the ortho position relative to the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid to produce 4-fluoro-N,N-dimethyl-2-aminoaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and other transition metal-catalyzed processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N,N-dimethyl-2-nitroaniline: Similar in structure but with a nitro group instead of a methylamino group.
4-Fluoro-N,N-dimethylaniline: Lacks the methylamino group present in 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline.
4-Fluoro-2-methylaniline: Contains a methyl group instead of a dimethylamino group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H15FN2 |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
4-fluoro-N,N-dimethyl-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-6-9(11)4-5-10(8)13(2)3/h4-6,12H,7H2,1-3H3 |
Clé InChI |
RAIPNZRPOWUALU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



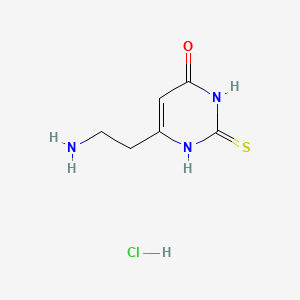
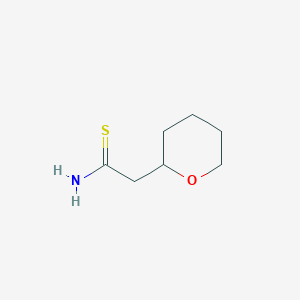
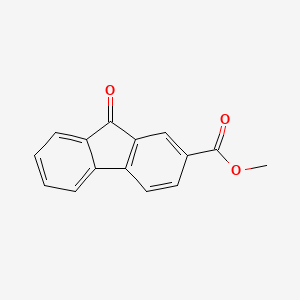
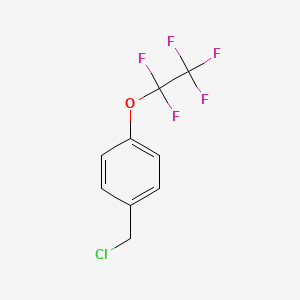



![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
